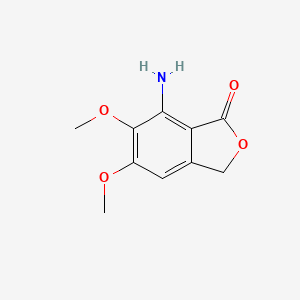

7-amino-5,6-dimethoxy-2-benzofuran-1(3H)-one

Description

Properties

IUPAC Name |

7-amino-5,6-dimethoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-13-6-3-5-4-15-10(12)7(5)8(11)9(6)14-2/h3H,4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNPCEKGOXJTMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)COC2=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-amino-5,6-dimethoxy-2-benzofuran-1(3H)-one is a benzofuran derivative that has garnered interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology. The compound's structure features an amino group and two methoxy substituents, which significantly influence its biological interactions and therapeutic potential.

- Molecular Formula : C10H11NO4

- Molecular Weight : Approximately 239.23 g/mol

- Functional Groups : Amino group (-NH2), Methoxy groups (-OCH3)

The presence of these functional groups enhances the compound's reactivity, allowing it to engage in various biochemical pathways.

Biological Activity Overview

Research indicates that 7-amino-5,6-dimethoxy-2-benzofuran-1(3H)-one exhibits significant anticancer , anti-inflammatory , and antibacterial properties. Below are detailed findings regarding its biological activities:

Anticancer Activity

Several studies have demonstrated the potential of this compound to induce apoptosis in cancer cell lines. For instance:

- Apoptosis Induction : The compound has been shown to modulate reactive oxygen species (ROS) levels, influencing caspase activity, which is crucial for the apoptotic process. Related benzofuran derivatives have exhibited similar effects by increasing ROS and inducing apoptosis in various cancer cell lines such as HeLa and MDA-MB-231 .

| Cell Line | Compound Concentration (µM) | IC50 (µM) |

|---|---|---|

| HeLa | 0.1 | 30 |

| MDA-MB-231 | 0.5 | 50 |

| A549 | 1.0 | 70 |

These results suggest that the compound's structural characteristics contribute to its effectiveness against different cancer types.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) in K562 cells, which is significant for therapeutic applications in inflammatory diseases .

Antibacterial Activity

In addition to anticancer properties, 7-amino-5,6-dimethoxy-2-benzofuran-1(3H)-one has shown moderate antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL against various strains, indicating a potential role as an antimicrobial agent .

Case Studies and Research Findings

Recent studies have explored various derivatives of benzofuran compounds, shedding light on their biological mechanisms:

- Study on Apoptotic Mechanisms : A study investigated the effect of benzofuran derivatives on mitochondrial dysfunction and ROS generation in K562 cells. Results indicated that compounds similar to 7-amino-5,6-dimethoxy-2-benzofuran-1(3H)-one significantly increased caspase activities after prolonged exposure, suggesting a robust pro-apoptotic effect .

- Anticancer Efficacy Comparison : In comparative studies with other benzofuran derivatives, 7-amino-5,6-dimethoxy-2-benzofuran-1(3H)-one demonstrated superior activity against certain cancer cell lines when combined with specific substituents on the benzofuran ring .

Scientific Research Applications

Antibacterial Properties

Research indicates that derivatives of benzofuran compounds, including 7-amino-5,6-dimethoxy-2-benzofuran-1(3H)-one, exhibit significant antibacterial activity. For instance, a study highlighted that benzofuran derivatives can act as effective agents against various bacterial strains by inhibiting bacterial growth and proliferation. The mechanism often involves interference with bacterial DNA synthesis or cell wall formation .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that 7-amino-5,6-dimethoxy-2-benzofuran-1(3H)-one can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and the generation of reactive oxygen species (ROS), which lead to cell death through intrinsic apoptotic pathways .

A specific study evaluated the cytotoxic effects of this compound on human cancer cell lines, showing promising results in reducing cell viability and promoting apoptosis .

Synthesis and Structure-Activity Relationship

The synthesis of 7-amino-5,6-dimethoxy-2-benzofuran-1(3H)-one typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. Structure-activity relationship (SAR) studies have indicated that modifications at specific positions on the benzofuran structure can significantly influence the compound's efficacy against target cells .

Case Study 1: Antibacterial Efficacy

A patent application described the synthesis of several benzofuran derivatives, including 7-amino-5,6-dimethoxy-2-benzofuran-1(3H)-one, which were tested against standard bacterial strains. The results showed that certain derivatives exhibited enhanced antibacterial properties compared to traditional antibiotics .

Case Study 2: Anticancer Research

In a recent publication, researchers synthesized various benzofuran derivatives and tested their anticancer activity. Among these compounds, 7-amino-5,6-dimethoxy-2-benzofuran-1(3H)-one was highlighted for its ability to induce apoptosis in K562 leukemia cells through ROS generation and caspase activation .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The benzofuranone scaffold is highly modular, with substitutions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzofuranone Derivatives

Physicochemical Properties

- Thermal Stability: Pyridinium-containing analogs (e.g., compound 5d in ) exhibit high melting points (>300°C), suggesting strong ionic interactions and crystallinity. The target compound’s amino group may lower melting points due to increased solubility in polar solvents .

- Spectroscopic Data : IR spectra of analogs show characteristic C=O stretches (~1700 cm⁻¹) and alkene C=C vibrations (~1600 cm⁻¹). NMR data for fluorobenzyl derivatives (e.g., δ 7.65–7.31 ppm for aromatic protons) provide benchmarks for structural validation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-amino-5,6-dimethoxy-2-benzofuran-1(3H)-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cyclization or condensation reactions. For example, a modified protocol involves reacting 4-methoxybenzoic acid with dibromomethane under reflux (140°C, 18 h) using Pd(OAc)₂ and K₂CO₃, followed by column chromatography (hexane:ethyl acetate) for purification . Yield optimization requires adjusting stoichiometry, catalyst loading, and reaction time. Purity is enhanced via recrystallization (e.g., slow evaporation from acetone) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?

- Methodological Answer :

- ¹H NMR : Look for aromatic protons (δ 6.91–7.80 ppm) and methoxy groups (δ ~3.89 ppm) .

- ¹³C NMR : Carbonyl signals at δ ~171 ppm (lactone) and methoxy carbons at δ ~56 ppm .

- IR : Lactone C=O stretch (~1736 cm⁻¹) and O–H/N–H stretches (~3032 cm⁻¹) .

- GC-MS : Molecular ion peaks (e.g., m/z 165 for related benzofuranones) and fragmentation patterns confirm purity and structural integrity .

Q. How can researchers resolve contradictions in analytical data (e.g., mass spectrometry vs. theoretical values)?

- Methodological Answer : Discrepancies in mass spectrometry (e.g., EI-HRMS deviations) may arise from isotopic impurities or ionization artifacts. Cross-validate with NMR integration and elemental analysis. For example, a 2% impurity detected via GC-MS requires re-purification (e.g., preparative HPLC) and isotopic labeling to trace contaminants .

Advanced Research Questions

Q. What intermolecular interactions govern the crystal packing of this compound, and how do they influence its physicochemical properties?

- Methodological Answer : X-ray crystallography reveals weak C–H⋯O hydrogen bonds (e.g., C6–H6⋯O1, 2.50 Å) forming layered networks. These interactions stabilize the planar benzofuranone core (mean deviation: 0.010 Å) and enhance melting point stability (~113–115°C). Computational studies (Hirshfeld surface analysis) can quantify interaction contributions .

Q. How can regioselective functionalization of the benzofuranone core be achieved for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Amino Group Modification : React the 7-amino group with acyl chlorides or sulfonating agents in anhydrous THF at 0°C using NaH as a base .

- Methoxy Group Demethylation : Use BBr₃ in CH₂Cl₂ (-78°C to RT) to selectively remove methoxy groups for hydroxylated derivatives .

- Spirocyclic Derivatives : Employ cascade [3,3]-sigmatropic rearrangements (e.g., NaH/THF, 0°C) to generate spiro compounds for biological testing .

Q. What computational strategies predict the reactivity or biological activity of benzofuranone derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to study electron distribution (e.g., lactone ring polarization).

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. For example, the planar benzofuranone core may fit into hydrophobic binding pockets .

- QSAR Models : Corporate Hammett σ values of substituents (e.g., methoxy, amino) to predict antioxidant or anti-inflammatory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.